Bienvenue dans la boutique en ligne BenchChem!

Dexpramipexole dihydrochloride

Dopamine Receptor Pharmacology Enantiomeric Selectivity Binding Affinity

Dexpramipexole dihydrochloride (CAS 104632-27-1), also known as KNS-760704 or (R)-Pramipexole dihydrochloride, is the R-(+) enantiomer of the non-ergot dopamine agonist pramipexole. It is a synthetic amino-benzothiazole small molecule (MW 284.26) characterized by water solubility, high oral bioavailability, and linear pharmacokinetics with renal elimination of 84–90% unchanged parent drug.

Molecular Formula C10H18ClN3S
Molecular Weight 247.79 g/mol
CAS No. 104632-27-1
Cat. No. B560027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDexpramipexole dihydrochloride
CAS104632-27-1
SynonymsN6-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine dihydrochloride
Molecular FormulaC10H18ClN3S
Molecular Weight247.79 g/mol
Structural Identifiers
SMILESCCCNC1CCC2=C(C1)SC(=N2)N.Cl
InChIInChI=1S/C10H17N3S.ClH/c1-2-5-12-7-3-4-8-9(6-7)14-10(11)13-8;/h7,12H,2-6H2,1H3,(H2,11,13);1H/t7-;/m1./s1
InChIKeyYLOYRMPMRZXEMW-OGFXRTJISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





Dexpramipexole Dihydrochloride (CAS 104632-27-1): Procurement-Relevant Identity and Differentiation Overview


Dexpramipexole dihydrochloride (CAS 104632-27-1), also known as KNS-760704 or (R)-Pramipexole dihydrochloride, is the R-(+) enantiomer of the non-ergot dopamine agonist pramipexole. It is a synthetic amino-benzothiazole small molecule (MW 284.26) characterized by water solubility, high oral bioavailability, and linear pharmacokinetics with renal elimination of 84–90% unchanged parent drug [1]. Unlike the S-(-) enantiomer pramipexole—a high-affinity D2/D3 agonist approved for Parkinson's disease and restless legs syndrome—dexpramipexole exhibits approximately 100-fold weaker dopamine receptor agonism, thereby uncoupling neuroprotective efficacy from dopaminergic side effects [2]. This differential pharmacology enables administration at doses up to 67-fold higher than the maximum recommended daily dose of pramipexole without titration, making dexpramipexole a distinct chemical entity for therapeutic investigation rather than a simple structural analog [2].

Why Dexpramipexole Dihydrochloride Cannot Be Substituted by Pramipexole or Other Dopamine Agonists in Research and Development


Dexpramipexole dihydrochloride is not interchangeable with its S-(-) enantiomer pramipexole, nor with other non-ergot dopamine agonists such as ropinirole or rotigotine, because its therapeutic and pharmacological profile is defined by enantiomer-specific receptor pharmacology, not by class-level dopamine receptor agonism [1]. Pramipexole's clinical utility in neurodegenerative disease is constrained by dose-limiting dopaminergic side effects—orthostatic hypotension and hallucinations—arising from its high D2/D3 receptor affinity (Ki values of 2.2–3.9 nM at D2 and 0.5 nM at D3) . Dexpramipexole, by virtue of its R-(+) stereochemistry, shows markedly reduced dopamine receptor activity (D2 Ki ≈ 1,000 nM) while retaining neuroprotective properties mediated through mitochondrial F1Fo-ATP synthase activation [2]. Furthermore, even trace enantiomeric contamination of dexpramipexole with as little as 0.5% pramipexole significantly alters in vivo tolerability, confirming that the two enantiomers are pharmacologically distinct chemical entities requiring independent sourcing and quality control [2].

Product-Specific Quantitative Differentiation Evidence for Dexpramipexole Dihydrochloride Procurement Decisions


Dopamine D2 Receptor Affinity: Dexpramipexole vs. Pramipexole (S- Enantiomer) — ~256-Fold Selectivity Reduction

Dexpramipexole (DEX) exhibits a profound loss of affinity at the human dopamine D2L receptor relative to pramipexole (PPX). In direct head-to-head recombinant human receptor binding assays, DEX showed a Ki of 1,000 nM at D2L, compared with PPX Ki values of 2.2–3.9 nM at D2 receptor subtypes, representing an approximately 256–455-fold reduction in D2 binding affinity [1]. At the D3 receptor, DEX retains some binding (Ki = 0.661 nM) but this is still reported as functionally weaker agonism relative to PPX in the same experimental system [2]. The biomol.com product specification independently states (R)-Pramipexole is '~100-fold less active than the (S) form as a dopamine receptor agonist' .

Dopamine Receptor Pharmacology Enantiomeric Selectivity Binding Affinity

In Vivo Dose Tolerability: Dexpramipexole Achieves ≥10,000-Fold Higher Tolerated Dose Than Pramipexole in Beagle Dogs

In a controlled in vivo study comparing both enantiomers orally administered to beagle dogs, pramipexole (PPX) produced characteristic dopaminergic side effects at a dose of 0.0075 mg/kg. Dexpramipexole (DEX) was tolerated at doses at least 10,000-fold higher (≥75 mg/kg) without eliciting dopaminergic toxicity [1]. Critically, when DEX drug substance was deliberately spiked with 0.5% PPX, the maximum tolerated dose of DEX was significantly reduced, directly demonstrating that the differential tolerability is stereochemistry-dependent and quantifiably compromised by even minor enantiomeric impurity [1].

In Vivo Toxicology Dose Tolerability Enantiomer Safety

Clinical Dose Tolerance: Dexpramipexole Safe at 67-Fold Higher Doses Than Maximum Approved Pramipexole Dose in Humans

In clinical trials involving ALS patients, dexpramipexole was safe and well tolerated at daily doses up to 300 mg (150 mg twice daily), which represents a 67-fold increase over the maximum recommended daily dose of pramipexole (4.5 mg/day) in Parkinson's disease [1]. Pramipexole's clinical dose is limited by dopaminergic adverse effects including orthostatic hypotension and hallucinations, whereas dexpramipexole at 300 mg/day showed no dose-limiting dopaminergic toxicity in the phase 2 trial (n=102), with the only notable safety signal being a reversible reduction in white blood cell count in a single patient [2].

Clinical Tolerability Maximum Tolerated Dose Dose Escalation

Phase 2 ALS Dose-Response: 300 mg/day Dexpramipexole Produces 21% Reduction in Functional Decline vs. 50 mg/day, With Significant Survival Benefit

In the two-part phase 2 randomized controlled trial of dexpramipexole in ALS (n=102), the 300 mg/day dose demonstrated a 21% reduction in the slope of ALSFRS-R decline compared with the 50 mg/day dose over 24 weeks of active treatment (p=0.177) [1]. The Combined Assessment of Function and Survival (CAFS) mean ranking was significantly higher in the 300 mg arm versus the 50 mg arm (52.4 vs. 41.1; p=0.046) [1]. In the first 12-week portion, treatment failure (defined as ≥6-point ALSFRS-R decline) occurred in 33% of placebo patients versus 35% (50 mg), 15% (150 mg), and 8% (300 mg) of dexpramipexole-treated patients (p=0.014 for trend), with a similar dose-dependent benefit observed for pulmonary function decline (p=0.028) [2].

ALS Clinical Trial Dose-Response Efficacy ALSFRS-R Functional Decline

Eosinophil-Lowering Pharmacodynamics: Dexpramipexole Achieves 77% Placebo-Corrected Reduction in Blood Absolute Eosinophil Count at 150 mg BID

In the EXHALE phase 2 randomized controlled trial in eosinophilic asthma (n=103), dexpramipexole at 150 mg twice daily produced a placebo-corrected blood absolute eosinophil count (AEC) reduction of 77% from baseline to week 12 (ratio to baseline 0.23; 95% CI 0.12–0.43; P<0.0001), while the 75 mg BID dose achieved a 66% reduction (ratio 0.34; 95% CI 0.18–0.65; P=0.0014) [1]. Nasal eosinophil peroxidase was also reduced (median ratio to baseline 0.11 at 150 mg BID; P=0.020) [1]. This eosinophil-lowering activity is unrelated to dopamine receptor engagement and represents a mechanistically orthogonal pharmacodynamic property not shared by pramipexole at tolerated doses [2].

Eosinophilic Asthma Eosinophil Depletion Immunomodulation

Mitochondrial F1Fo-ATP Synthase Activation: A First-in-Class Mechanism Independent of Dopamine Receptors and Not Shared by Pramipexole or Other Dopamine Agonists

Dexpramipexole has been identified as a first-in-class F1Fo-ATP synthase activator that directly binds mitochondrial complex V to increase mitochondrial ATP production and improve bioenergetic efficiency [1]. In primary neuronal and glial cultures exposed to oxygen-glucose deprivation (OGD), dexpramipexole increased mitochondrial ATP production, reduced energy failure, prevented intracellular Ca²⁺ overload, and afforded cytoprotection [2]. In a mouse stroke model, post-ischemic dexpramipexole treatment significantly reduced brain infarct size and improved neurological outcome [2]. This mechanism is entirely independent of dopamine receptor pharmacology—both enantiomers possess neuroprotective properties in cell-based assays independent of dopamine receptor affinity—but only dexpramipexole can sustain this mechanism at high doses in vivo without dopaminergic toxicity [3].

Mitochondrial Bioenergetics Neuroprotection ATP Synthase

Procurement-Driven Application Scenarios for Dexpramipexole Dihydrochloride Based on Quantitative Differentiation Evidence


High-Dose Neuroprotection Studies in ALS and Other Motor Neuron Diseases

Investigators designing ALS clinical trials or preclinical motor neuron disease models require dexpramipexole at 300 mg/day (or equivalent animal doses) to achieve the 21% reduction in functional decline and significant CAFS survival benefit demonstrated in the phase 2 dose-response analysis [1]. Pramipexole cannot be substituted because its dopaminergic toxicity ceiling at 4.5 mg/day precludes achieving the necessary neuroprotective exposure, and the phase 3 EMPOWER trial (n=943) established that 150 mg BID (300 mg/day) is the dose required for functional assessment in ALS populations [2]. Procurement must specify enantiomeric purity ≥99.5% (pramipexole contamination <0.5%) to preserve the high-dose tolerability profile [3].

Eosinophil-Driven Disease Research: Eosinophilic Asthma and Hypereosinophilic Syndromes

For eosinophilic asthma and hypereosinophilic syndrome studies, dexpramipexole at 75–150 mg BID is the only oral small molecule shown to reduce blood absolute eosinophil count by 66–77% (placebo-corrected) in a randomized controlled trial setting [1]. This application is mechanistically independent of dopamine receptor pharmacology, meaning dopamine agonists such as pramipexole, ropinirole, or rotigotine have no evidence of eosinophil-lowering efficacy and are not relevant comparators or substitutes [2]. The EXHALE phase 2 and EXHALE-4 phase 3 trials establish dexpramipexole as a first-in-class oral eosinophil-depleting agent, with procurement driven by this unique pharmacodynamic profile [3].

Mitochondrial Bioenergetics and Ischemia-Reperfusion Injury Research

Dexpramipexole is the only validated F1Fo-ATP synthase activator suitable for in vivo mitochondrial bioenergetics studies. In experimental stroke models, post-ischemic dexpramipexole at doses equivalent to ALS clinical dosing reduced brain infarct size and improved neurological outcomes, with mass spectrometry imaging confirming that brain concentrations in the ischemic penumbra match in vitro neuroprotective concentrations [1]. Unlike pramipexole—which shares in vitro mitochondrial protective properties but cannot be administered at equivalent in vivo doses due to dopaminergic toxicity at >0.0075 mg/kg in dogs [2]—dexpramipexole uniquely enables sustained high-dose mitochondrial pharmacology in vivo.

Enantiomer-Selective Pharmacological Negative Control Studies

Dexpramipexole serves as a validated negative control for dopamine D2/D3 receptor-mediated effects in pramipexole studies. With a D2L Ki of ~1,000 nM compared to pramipexole's D2 Ki of ~3.9 nM (~256-fold reduction), and confirmed ~100-fold weaker functional dopamine agonist activity, (R)-pramipexole is the appropriate enantiomer control for isolating dopamine-receptor-independent neuroprotective or immunomodulatory effects [1]. This application requires verified chiral purity documentation from the supplier, as even 0.5% contamination with the S-(-) enantiomer measurably alters pharmacological outcomes in vivo [2].

Quote Request

Request a Quote for Dexpramipexole dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.